

Application Notes and Protocols for Celastrol, a Triterpenoid from *Tripterygium wilfordii*

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Compound of Interest

Compound Name: *wilforic acid A*

Cat. No.: B15595593

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Disclaimer: Initial searches for "**Wilforic acid A**" did not yield sufficient data for the creation of detailed application notes and protocols. Therefore, this document focuses on Celastrol, a well-characterized and potent triterpenoid from the same plant, *Tripterygium wilfordii*. The provided data, protocols, and pathway diagrams are specific to Celastrol and should be considered representative of a bioactive compound from this plant source.

Introduction

Celastrol is a pentacyclic triterpenoid that has garnered significant interest in the scientific community for its potent anti-inflammatory, anti-cancer, and anti-obesity properties. Extracted from the roots of the "Thunder God Vine" (*Tripterygium wilfordii*), Celastrol has been shown to modulate multiple key cellular signaling pathways, making it a valuable tool for researchers in oncology, immunology, and metabolic diseases. These application notes provide an overview of in vitro cell-based assays for characterizing the biological activities of Celastrol, complete with detailed experimental protocols and data interpretation guidelines.

Data Presentation: In Vitro Bioactivity of Celastrol

The following tables summarize the quantitative data on the anti-proliferative and anti-inflammatory effects of Celastrol in various human cell lines.

Table 1: Anti-proliferative Activity of Celastrol in Human Cancer Cell Lines

Cell Line	Cancer Type	Assay Duration	IC50 Value (μM)	Reference
A2780	Ovarian Cancer	72 hours	2.11	[1] [2]
SKOV3	Ovarian Cancer	72 hours	2.29	[1] [2]
OVCAR3	Ovarian Cancer	Not Specified	0.84	[1]
AGS	Gastric Cancer	48 hours	3.77	[3]
EPG85-257	Gastric Cancer	48 hours	6.9	[3]
BEL-7402	Hepatocellular Carcinoma	Not Specified	0.79	[4]
HCT-116	Colorectal Cancer	Not Specified	Not Specified	[4]
HepG-2	Hepatocellular Carcinoma	Not Specified	1.23	[4]
MGC-803	Gastric Cancer	Not Specified	0.35	[4]
A549	Lung Cancer	Not Specified	5.34	[4]
PC-3	Prostate Cancer	Not Specified	Not Specified	[5]
U937	Leukemia	24 hours	6.21	[6]

Table 2: Anti-inflammatory Activity of Celastrol

Cell Line	Assay	Measured Parameter	Incubation Time	IC50 Value	Reference
Human Monocytes	IL-8 Release (LPS-stimulated)	IL-8 concentration	Not Specified	3.13 μ M	[7]
Monocyte-derived Macrophages	IL-8 Release (LPS-stimulated)	IL-8 concentration	Not Specified	3.18 μ M	[7]
H9c2 cells	Cytokine Expression (in vitro)	TNF- α , IL-1 β mRNA and protein	Not Specified	Low-dose Celestrol showed downregulation	[8]
BV-2 microglial cells	NO Production (LPS-stimulated)	Nitric Oxide	Not Specified	Effective at 100 nM	[9]
BV-2 microglial cells	Cytokine Production (LPS-stimulated)	TNF- α , IL-1 β	Not Specified	Effective at 100 nM	[9]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Celestrol on the proliferation of cancer cell lines.

Materials:

- Human cancer cell lines (e.g., A2780, SKOV3)

- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- Celastrol (stock solution in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
- DMSO
- Microplate reader

Protocol:

- Seed cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.[1][11]
- Prepare serial dilutions of Celastrol in complete medium from a concentrated stock solution. Typical final concentrations for an initial screen range from 0.1 to 10 μ M.[1][11]
- Remove the overnight culture medium from the wells and add 100 μ L of the Celastrol dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Celastrol concentration) and a no-cell blank control.
- Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. [2][3][6]
- After incubation, add 10 μ L of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[4]
- Carefully aspirate the medium containing MTT and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Quantification of Pro-inflammatory Cytokines by ELISA

Objective: To measure the inhibitory effect of Celastrol on the production of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in stimulated immune cells.

Materials:

- Immune cell line (e.g., RAW 264.7 macrophages or human PBMCs)
- Complete cell culture medium
- Lipopolysaccharide (LPS)
- Celastrol (stock solution in DMSO)
- ELISA kits for the specific cytokines of interest (e.g., Human TNF- α ELISA Kit, Human IL-6 ELISA Kit)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Microplate reader

Protocol:

- Seed cells (e.g., RAW 264.7 at 1×10^5 cells/well) in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of Celastrol (e.g., 0.1, 0.5, 1 μ M) for 1-2 hours.
- Stimulate the cells with an inflammatory agent, such as LPS (e.g., 1 μ g/mL), for a specified time (e.g., 24 hours) to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.
- After incubation, centrifuge the plate and collect the cell culture supernatants.
- Perform the ELISA according to the manufacturer's protocol. Briefly:

- Coat a 96-well ELISA plate with the capture antibody overnight.
- Block the plate to prevent non-specific binding.
- Add the collected cell culture supernatants and standards to the wells and incubate.
- Wash the plate and add the biotinylated detection antibody.
- Wash and add streptavidin-HRP conjugate.
- Wash and add the TMB substrate solution, then stop the reaction.
- Measure the absorbance at 450 nm.
- Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Analysis of Signaling Pathway Modulation by Western Blot

Objective: To investigate the effect of Celastrol on the activation of key proteins in the NF- κ B, MAPK, and PI3K/Akt signaling pathways.

Materials:

- Cell line of interest (e.g., SKOV-3, A2780)
- Celastrol
- Stimulant (e.g., TNF- α or LPS)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-I κ B α , anti-I κ B α , anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-Akt, anti-Akt, and a loading control like β -actin or GAPDH). Recommended dilutions should be obtained from the antibody datasheets.[\[9\]](#)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

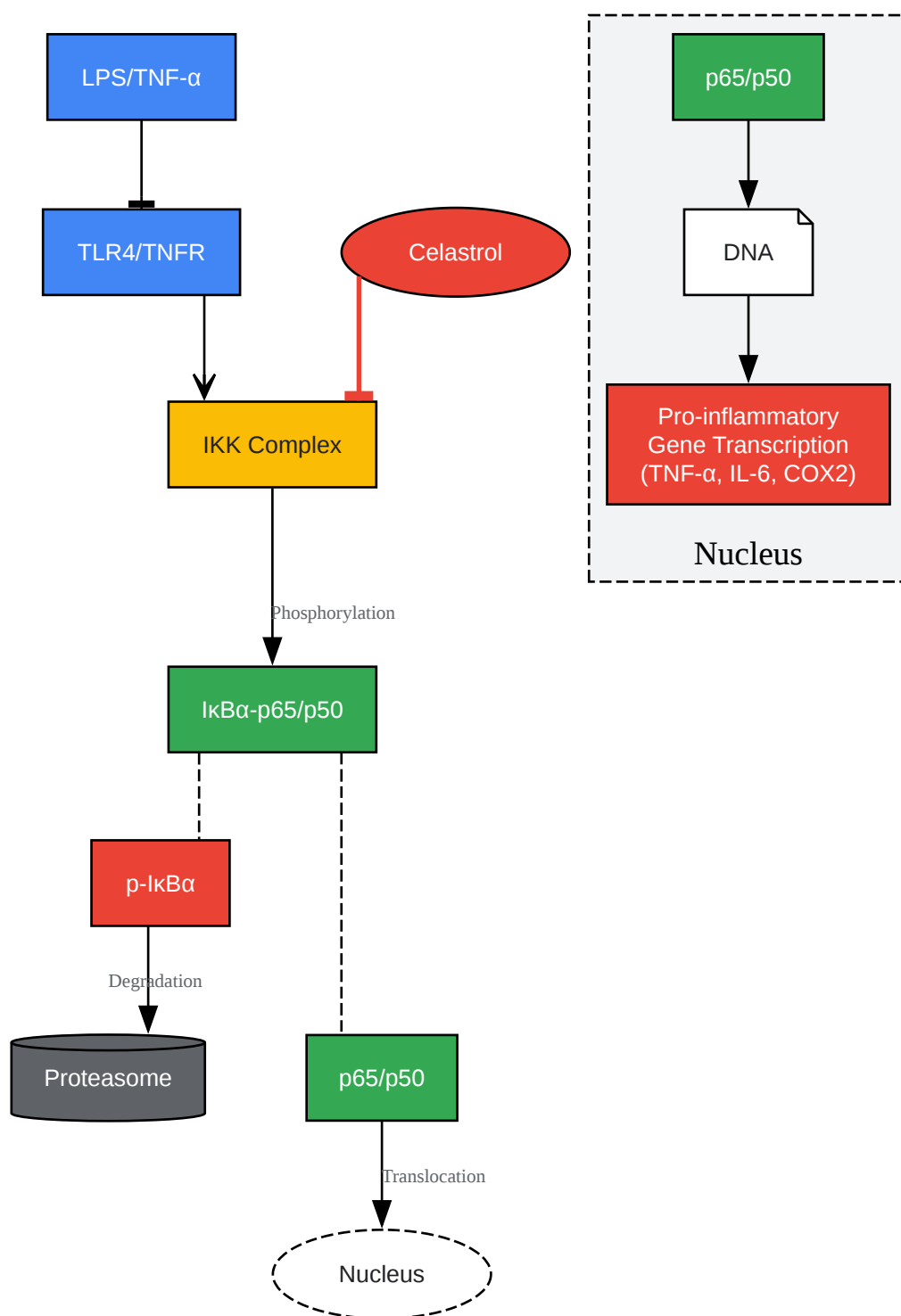
- Plate cells and grow to 70-80% confluency.
- Pre-treat cells with Celastrol at desired concentrations for 1-2 hours.
- Stimulate the cells with the appropriate agonist (e.g., TNF- α at 10 ng/mL for 15-30 minutes for NF- κ B activation).
- Wash cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.

- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to the total protein and/or loading control to determine the relative changes in protein phosphorylation.

Signaling Pathways and Experimental Workflows

NF- κ B Signaling Pathway Inhibition by Celastrol

Celastrol is a well-documented inhibitor of the NF- κ B signaling pathway. It has been shown to prevent the phosphorylation and subsequent degradation of I κ B α , the inhibitory protein that sequesters NF- κ B in the cytoplasm. This action blocks the nuclear translocation of the p65 subunit of NF- κ B, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.^[16]

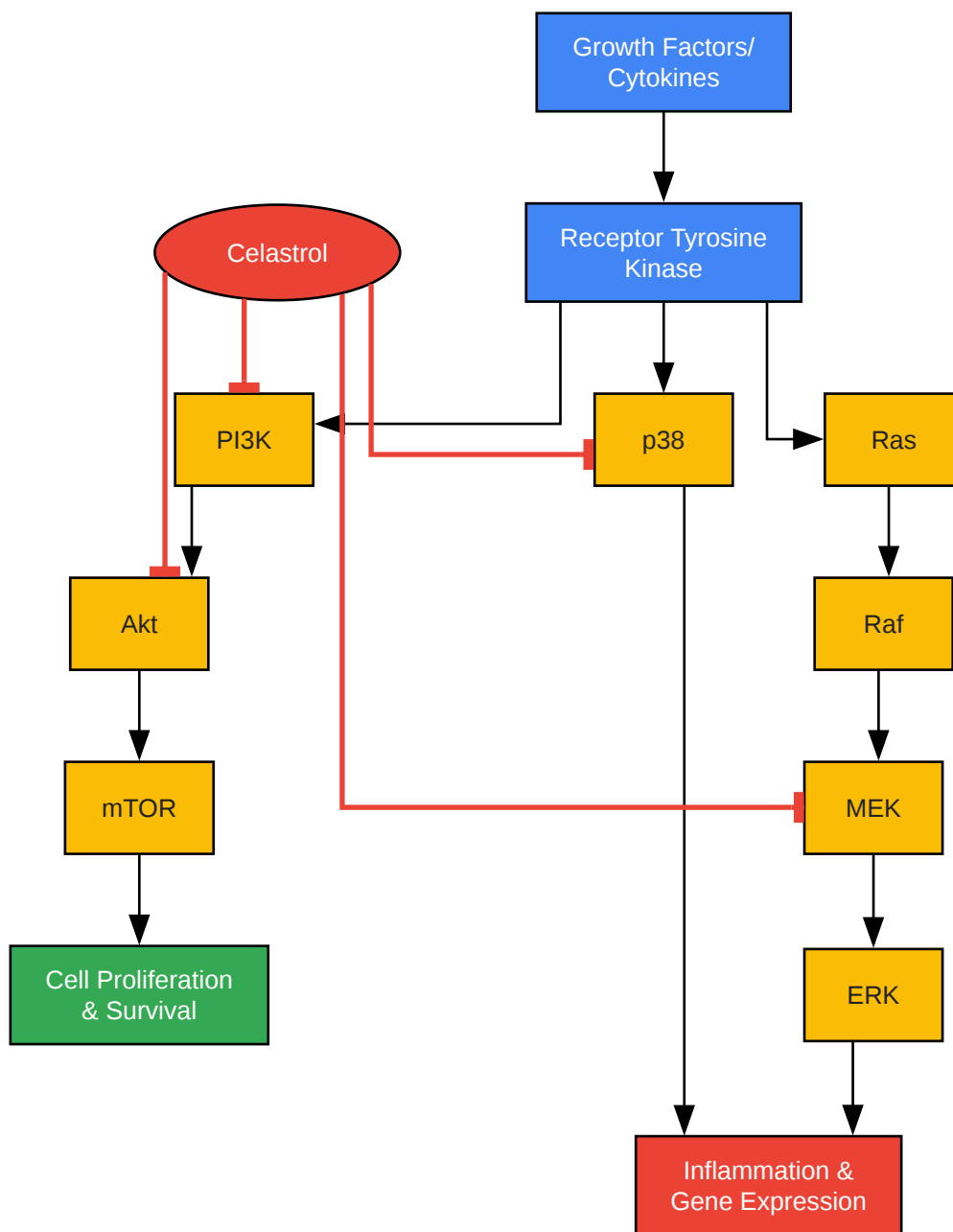


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Celastrol inhibits the NF-κB signaling pathway.

MAPK and PI3K/Akt Signaling Pathway Modulation

Celastrol has also been shown to interfere with the MAPK and PI3K/Akt signaling cascades. It can inhibit the phosphorylation of key kinases such as ERK, p38, and Akt, which are crucial for cell proliferation, survival, and inflammation.[7][16]

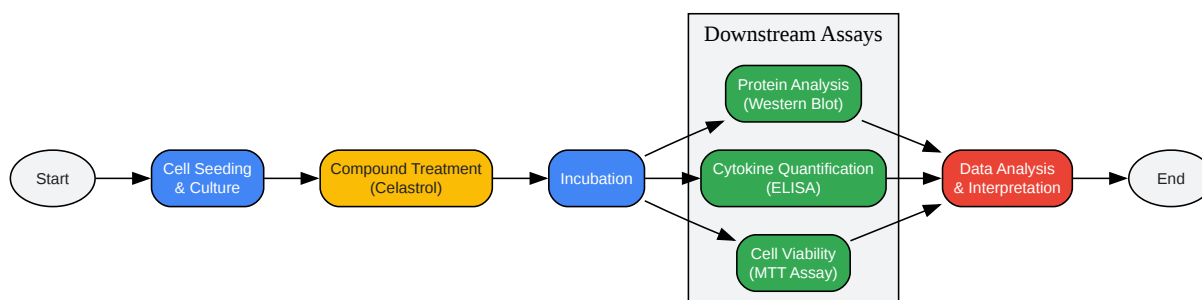


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Celastrol modulates MAPK and PI3K/Akt pathways.

General Experimental Workflow for In Vitro Cell-Based Assays

The following diagram illustrates a typical workflow for assessing the in vitro effects of a compound like Celastrol.



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Workflow for in vitro cell-based assays.

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